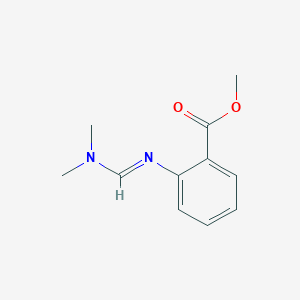
Anthranilic acid, N-dimethylaminomethylene-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Osaterone acetate can be synthesized through multiple routes. One common method involves the dehydrogenation of 17α-acetoxy-6-chloropregna-4,6-diene-3,20-dione using 2,3-dichloro-5,6-dicyanobenzoquinone in refluxing dioxane. This yields 17α-acetoxy-6-chloropregna-1,4,6-triene-3,20-trione, which is then oxidized with osmium tetroxide and sodium periodate in refluxing dioxane to produce 17α-acetoxy-6-chloro-1α-hydroxy-2-oxapregna-4,6-diene-3,20-dione. The final product is obtained by treating this compound with sodium borohydride and sodium bicarbonate in a methanol-tetrahydrofuran mixture .
Analyse Chemischer Reaktionen
Osateronacetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Osmiumtetroxid und Natriumperiodat oxidiert werden.
Reduktion: Natriumborhydrid wird üblicherweise zur Reduktion von Osateronacetat verwendet.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung des Chloratoms an der 6-Position.
Häufig verwendete Reagenzien in diesen Reaktionen sind 2,3-Dichlor-5,6-dicyanobenzochinon, Osmiumtetroxid, Natriumperiodat, Natriumborhydrid und Natriumhydrogencarbonat. Wichtige Produkte, die aus diesen Reaktionen entstehen, sind verschiedene hydroxylierte und oxidierte Derivate von Osateronacetat .
Wissenschaftliche Forschungsanwendungen
Osateronacetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Veterinärmedizin: Es wird zur Behandlung von gutartiger Prostatahyperplasie bei Hunden eingesetzt und führt zu einer signifikanten klinischen Verbesserung.
Knochen Gesundheit: Studien haben gezeigt, dass Osateronacetat die kortikale Knochenmasse und -stärke erhöhen kann, indem es die Knochenbildung bei ovarektomierten Ratten fördert.
5. Wirkmechanismus
Osateronacetat entfaltet seine Wirkung, indem es als Antagonist des Androgenrezeptors wirkt und so die biologische Aktivität von Androgenen wie Testosteron und Dihydrotestosteron blockiert. Es wirkt auch als Agonist des Progesteronrezeptors und imitiert die Wirkung natürlicher Gestagene . Diese duale Wirkung trägt dazu bei, die Prostatagröße zu reduzieren und die Symptome der gutartigen Prostatahyperplasie bei Hunden zu lindern .
Wirkmechanismus
Osaterone acetate exerts its effects by acting as an antagonist of the androgen receptor, thereby blocking the biological activity of androgens like testosterone and dihydrotestosterone. It also functions as an agonist of the progesterone receptor, mimicking the effects of natural progestogens . This dual action helps reduce the size of the prostate and alleviate symptoms of benign prostatic hyperplasia in dogs .
Vergleich Mit ähnlichen Verbindungen
Osateronacetat ähnelt anderen steroidalen Antiandrogenen und Gestagenen wie Chlormadinonacetat und Delmadinonacetat. Osateronacetat ist einzigartig in seinen minimalen östrogenen und androgenen Aktivitäten, was es besonders für veterinärmedizinische Anwendungen geeignet macht . Weitere ähnliche Verbindungen sind:
Chlormadinonacetat: Ein weiteres steroidales Antiandrogen und Gestagen, das in der Veterinärmedizin eingesetzt wird.
Delmadinonacetat: Ein steroidales Antiandrogen mit ähnlichen Anwendungsbereichen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Osateronacetat zeichnet sich durch seine spezifischen Rezeptorinteraktionen und sein günstiges Sicherheitsprofil bei der veterinärmedizinischen Anwendung aus .
Eigenschaften
CAS-Nummer |
113290-32-7 |
|---|---|
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
methyl 2-(dimethylaminomethylideneamino)benzoate |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)8-12-10-7-5-4-6-9(10)11(14)15-3/h4-8H,1-3H3 |
InChI-Schlüssel |
OWQMAKRMHORJCK-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC=CC=C1C(=O)OC |
Kanonische SMILES |
CN(C)C=NC1=CC=CC=C1C(=O)OC |
Synonyme |
Benzoic acid, 2-[[(dimethylamino)methylene]amino]-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)

![5,6,13-trimethoxy-12-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),4(16),5,7,11(15),12-hexaene-3,10-dione](/img/structure/B37456.png)

![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)



